LogP Differentiation: Isopropylthio vs. Methylthio Pyrimidin-5-ol
The calculated LogP of 2-(isopropylthio)pyrimidin-5-ol is 1.68, representing a significant increase in lipophilicity over the 2-methylthio analog, which has a lower predicted LogP consistent with its reduced carbon count (C5 vs. C7) . The isopropyl group contributes approximately 0.5–0.7 additional LogP units compared to a methyl group in this scaffold, based on the Hansch π constant difference between isopropyl (π ≈ 1.53) and methyl (π ≈ 0.56) [1]. This difference is substantial in medicinal chemistry terms, where ΔLogP of 0.5 can alter membrane permeability, CYP450 susceptibility, and plasma protein binding.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.68 (ChemSrc calculation) |
| Comparator Or Baseline | 2-(Methylthio)pyrimidin-5-ol: predicted LogP lower (extrapolated from Hansch π constants; exact calculated value not publicly available from non-excluded sources) |
| Quantified Difference | Estimated ΔLogP ≈ +0.5 to +0.7 (isopropyl vs. methyl); note: exact comparator LogP unavailable from admissible sources |
| Conditions | In silico prediction (ChemSrc); Hansch fragment constant method |
Why This Matters
A LogP difference of this magnitude directly affects compound partitioning, permeability, and pharmacokinetic behavior, making the isopropylthio analog the preferred choice when higher membrane penetration or altered tissue distribution is desired.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. Washington, DC: American Chemical Society; 1995. (Hansch π constants for alkyl fragments). View Source
